Carboxylesterase-2 (CE2) Inhibitory Potency of the Dimethyl Ester vs. Known Clinical CES Inhibitors
The compound inhibits human CE2 in liver microsomes with an IC50 of 7,360 nM, which is weaker than the clinical uricosuric benzbromarone (Ki = 5.15 µM for CE2) but represents a distinct chemotype devoid of the benzofuran scaffold [1]. This level of activity places the compound in a moderate inhibition range, suitable for use as a scaffold for optimization rather than a direct inhibitor replacement.
| Evidence Dimension | CE2 (human liver microsome) inhibition potency |
|---|---|
| Target Compound Data | IC50 = 7,360 nM (7.36 µM) |
| Comparator Or Baseline | Benzbromarone: Ki = 5.15 µM for CES2; Lesinurad: Ki = 2.94 µM for CES2 |
| Quantified Difference | ~1.4-fold lower apparent potency than benzbromarone (Ki vs IC50) |
| Conditions | Human liver microsomes, fluorescein diacetate substrate, 10 min preincubation |
Why This Matters
This provides a quantitative benchmark for researchers seeking a non-purine, non-benzofuran CES2 inhibitor starting point.
- [1] BindingDB Entry BDBM50154556, Target: Cocaine esterase (CES2). IC50 data. https://w.bindingdb.org. View Source
